molecular weight and exact mass of 1-Naphthaleneacetonitrile,a-phenyl-
molecular weight and exact mass of 1-Naphthaleneacetonitrile,a-phenyl-
High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-Naphthaleneacetonitrile, α -phenyl-: A Technical Guide for Drug Development
Executive Summary
In contemporary drug discovery, the precise physicochemical characterization of small-molecule scaffolds is a foundational requirement for downstream pharmacokinetics, structural biology, and synthetic optimization. 1-Naphthaleneacetonitrile, α -phenyl- (CAS: 6974-51-2), a compound characterized by a rigid naphthalene core, a flexible phenyl ring, and a reactive nitrile moiety, serves as a critical intermediate and pharmacophore in medicinal chemistry[1].
This whitepaper provides an in-depth technical analysis of the compound's molecular weight and exact mass. We explore the causality behind mass spectrometric methodologies, the role of the nitrile group in drug-target interactions, and provide a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis.
Physicochemical Profiling & Structural Analysis
In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is critical for structural elucidation. The molecular weight of 1-Naphthaleneacetonitrile, α -phenyl- is 243.30 g/mol , which represents the abundance-weighted average of all naturally occurring isotopes (e.g., incorporating the ~1.1% natural abundance of 13 C)[2].
Conversely, the monoisotopic exact mass is 243.104799 Da[3]. This value is derived exclusively from the most abundant, stable isotopes ( 12 C, 1 H, 14 N). In HRMS, resolving power allows us to detect the monoisotopic peak distinctly from its heavier isotopologues, making exact mass the definitive metric for confirming empirical formulas and ruling out isobaric interferences[4].
Quantitative Physicochemical Summary
| Property | Value | Analytical Significance |
| Chemical Name | 1-Naphthaleneacetonitrile, α -phenyl- | Standard IUPAC nomenclature. |
| CAS Registry Number | 6974-51-2 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C 18 H 13 N | Dictates isotopic distribution patterns[2]. |
| Molecular Weight | 243.30 g/mol | Used for macroscopic stoichiometric calculations[2]. |
| Monoisotopic Exact Mass | 243.104799 Da | Target value for HRMS structural confirmation[3]. |
| Theoretical [M+H] + | 244.112075 Da | Primary target ion in Positive Electrospray Ionization. |
The Role of the Nitrile Pharmacophore in Drug Discovery
The inclusion of a nitrile (-C ≡ N) group attached to a bulky, lipophilic scaffold (naphthalene and phenyl rings) is a deliberate strategy in rational drug design. Over 30 nitrile-containing pharmaceuticals have been approved for clinical use, leveraging the unique electronic properties of the cyano group[5].
Mechanistically, the nitrile group serves two primary functions depending on the target architecture:
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Hydrogen Bond Acceptor: The sp-hybridized nitrogen possesses a lone pair that can act as a strong, highly directional hydrogen bond acceptor, often interacting with serine or arginine residues in tight enzymatic binding pockets[5].
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Covalent Electrophilic Trap: In specific enzymatic microenvironments (e.g., cysteine proteases), the electron-deficient carbon of the nitrile can undergo reversible or irreversible nucleophilic attack, functioning as a covalent warhead.
Diagram 1: Pharmacophoric roles of the nitrile and aromatic scaffolds in target binding.
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)
To empirically validate the exact mass of 1-Naphthaleneacetonitrile, α -phenyl-, High-Resolution Mass Spectrometry (HRMS) is the premier analytical tool. HRMS platforms, such as Orbitrap or Q-TOF systems, provide mass accuracies of ≤ 2 ppm and resolving powers exceeding 100,000 FWHM, which are essential for distinguishing the target analyte from complex biological matrices[6][7].
Step-by-Step LC-HRMS Protocol
1. Sample Preparation (Causality: Solubility & Ionization)
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Step: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
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Causality: The highly lipophilic naphthalene and phenyl rings necessitate an organic solvent for dissolution. Formic acid is added to the diluent to provide an abundant proton source, driving the equilibrium toward the formation of the[M+H] + ion (m/z 244.1120) required for positive mode Electrospray Ionization (ESI).
2. Chromatographic Separation (Causality: Matrix Elimination)
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Step: Inject 1 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Causality: The C18 stationary phase provides optimal hydrophobic retention for the aromatic scaffolds. The gradient ensures that any polar impurities elute early, preventing ion suppression in the ESI source when the target analyte elutes.
3. HRMS Acquisition (Causality: Mass Accuracy)
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Step: Operate the Orbitrap mass spectrometer in Positive ESI mode. Set the resolving power to 120,000 FWHM at m/z 200. Scan range: m/z 100–500.
-
Causality: A resolving power of 120,000 is required to separate the[M+H] + peak of the target compound from nominal isobaric background ions (e.g., plasticizers or solvent clusters)[4].
Diagram 2: Step-by-step LC-HRMS experimental workflow for exact mass validation.
Quality Control & Self-Validating Systems
In rigorous drug development pipelines, a single exact mass measurement is insufficient. The analytical protocol must be a self-validating system to ensure absolute trustworthiness of the data.
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Internal Lock Mass Calibration: To correct for instrumental drift caused by temperature fluctuations in the mass analyzer, a known background ion (e.g., ambient polysiloxanes at m/z 371.1012) is continuously monitored. The software dynamically adjusts the mass axis in real-time, ensuring the mass error of the 244.1120 Da peak remains strictly below 2 ppm.
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Isotopic Pattern Orthogonality: The exact mass confirms the monoisotopic peak, but the system validates the chemical formula by analyzing the mass defect and relative abundance of the M+1 ( 13 C isotope) and M+2 peaks. For C 18 H 13 N, the M+1 peak should appear at approximately 245.1154 Da with a relative abundance of ~19.8% compared to the base peak. If the empirical isotopic distribution deviates by more than 5% from the theoretical model, the system flags the result, preventing false-positive identification.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70851, 9-Phenylcarbazole." PubChem Database. URL: [Link]
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Hughes, N. "High Resolution Mass Spectrometry for Drug Discovery and Development." Longdom Publishing. URL: [Link]
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Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC North America. URL: [Link]
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National Center for Biotechnology Information (NCBI). "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020." PMC. URL: [Link]
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Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. URL: [Link]
Sources
- 1. 6974-51-2 naphthalen-1-yl(phenyl)acetonitrile naphthalen-1-yl(phenyl)acetonitrile - CAS Database [chemnet.com]
- 2. 1-Naphthaleneacetonitrile,a-phenyl- | 6974-51-2 | Benchchem [benchchem.com]
- 3. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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